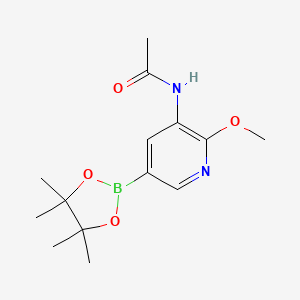
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H21BN2O4 and its molecular weight is 292.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar organoboron compounds are known to have a wide range of applications in pharmacy and biology .
Mode of Action
It is known that organoboron compounds, due to their high stability, low toxicity, and high reactivity in various transformation processes, are important intermediates in organic synthesis .
Biochemical Pathways
Organoboron compounds are usually used in the organic synthesis of drugs to protect diols and are utilized in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
Organoboron compounds are usually used as enzyme inhibitors or specific ligand drugs .
Action Environment
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Biologische Aktivität
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of this compound is C15H22BNO4. It contains a pyridine ring substituted with a methoxy group and a boron-containing moiety that enhances its biological properties.
1. Kinase Inhibition
Recent studies have highlighted the compound's inhibitory activity against several kinases:
- GSK-3β (Glycogen Synthase Kinase 3 beta) : This enzyme plays a crucial role in various cellular processes including metabolism and cell signaling. Compounds structurally similar to this compound have shown IC50 values ranging from 10 to 1314 nM for GSK-3β inhibition .
| Compound | IC50 (nM) |
|---|---|
| Compound I | 10 |
| Compound II | 1314 |
| N-(2-methoxy...) | TBD |
2. Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. For instance:
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound 49 | HT-22 | 10 | 95 |
| N-(2-methoxy...) | BV-2 | 10 | 90 |
This suggests a favorable safety profile for further development .
3. Anti-inflammatory Activity
The compound demonstrated significant anti-inflammatory properties by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. At a concentration of 1 µM:
| Measurement | Control Level (µM) | Compound Level (µM) |
|---|---|---|
| NO | 20 | 15 |
| IL-6 | 30 | 20 |
These results indicate that the compound may have therapeutic potential in neuroinflammatory conditions .
The biological activity of N-(2-methoxy...) can be attributed to its structural features that allow it to interact with specific protein targets within cells. The presence of the boron atom is particularly noteworthy as it can facilitate interactions with biological macromolecules.
Case Studies
A study conducted on similar compounds revealed their effectiveness in inhibiting pathways associated with cancer cell proliferation. The findings suggested that modifications in the acetamide group could enhance selectivity towards specific kinases involved in tumor growth regulation .
Eigenschaften
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O4/c1-9(18)17-11-7-10(8-16-12(11)19-6)15-20-13(2,3)14(4,5)21-15/h7-8H,1-6H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPHICHJYQGSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













